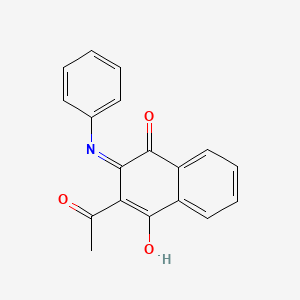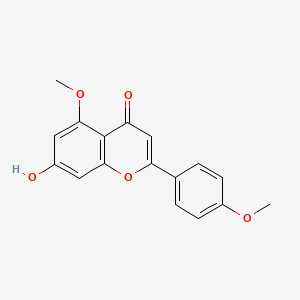![molecular formula C17H25N3O B11837849 8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol CAS No. 35868-49-6](/img/structure/B11837849.png)
8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol is a chemical compound with the molecular formula C17H25N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with 5-(isopropylamino)pentylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, particularly as an antimalarial and antimicrobial agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol involves its interaction with specific molecular targets and pathways. In the case of its antimalarial activity, the compound interferes with the parasite’s ability to replicate and survive within the host. It may also inhibit key enzymes and disrupt cellular processes essential for the parasite’s life cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Primaquine: Another 8-aminoquinoline with antimalarial properties.
Tafenoquine: A longer-acting antimalarial drug related to primaquine.
Chloroquine: A quinoline derivative used to treat malaria.
Uniqueness
8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol is unique due to its specific structural features and the presence of the isopropylamino group, which may enhance its biological activity and selectivity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
35868-49-6 |
|---|---|
Formule moléculaire |
C17H25N3O |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
8-[5-(propan-2-ylamino)pentylamino]quinolin-6-ol |
InChI |
InChI=1S/C17H25N3O/c1-13(2)18-8-4-3-5-9-19-16-12-15(21)11-14-7-6-10-20-17(14)16/h6-7,10-13,18-19,21H,3-5,8-9H2,1-2H3 |
Clé InChI |
FCQZEZCNARMPGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCCCCNC1=C2C(=CC(=C1)O)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



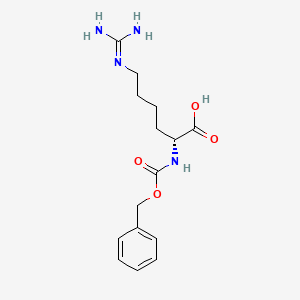
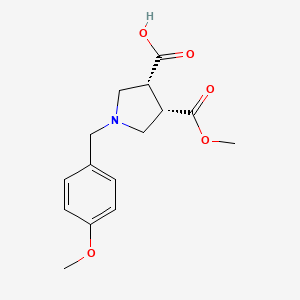

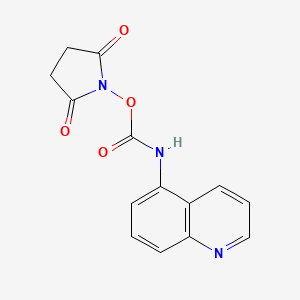
![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
![2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde](/img/structure/B11837805.png)
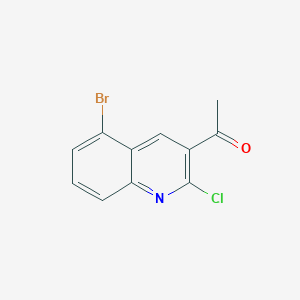
![benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate](/img/structure/B11837812.png)
![7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11837824.png)
![4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11837827.png)
